

"benchmarking zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane against commercial lubricants"

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Compound of Interest

Compound Name: *zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane*

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Benchmarking an Investigational ZDDP Lubricant Against Commercial Alternatives

This guide provides an objective comparison of the performance of an investigational lubricant containing **zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane**, a form of Zinc Dialkyldithiophosphate (ZDDP), against two common commercial lubricants. The data presented is based on a representative formulation of 2% ZDDP in a bio-based oil and is compared against a commercial synthetic gear oil and a semi-synthetic engine oil. This analysis is intended for researchers, scientists, and professionals in the field of lubricant and drug development to evaluate the relative performance characteristics of ZDDP-based formulations.

Data Presentation: Comparative Lubricant Performance

The following tables summarize the key performance metrics for the investigational ZDDP lubricant and the selected commercial alternatives. The data for the commercial lubricants has been compiled from publicly available technical data sheets, while the data for the investigational lubricant is based on published research findings for a comparable formulation.

Table 1: Physical and Thermal Properties

Property	Investigational Lubricant (2% ZDDP in Karanja Oil)	Commercial Synthetic Gear Oil (ISO VG 320)	Commercial Semi-Synthetic Engine Oil (SAE 10W-40)	ASTM Method
Kinematic Viscosity @ 40°C (cSt)	Not Reported	313	97	D445
Kinematic Viscosity @ 100°C (cSt)	Not Reported	40	14.2	D445
Viscosity Index	155	180	150	D2270
Flash Point (°C)	254	229	225	D92 / D93
Pour Point (°C)	Higher than mineral oil	-51	-39	D97
Density @ 15°C (kg/m ³)	Not Reported	850	874	D4052

Table 2: Tribological Performance (Anti-Wear Properties)

Property	Investigational Lubricant (2% ZDDP in Karanja Oil)	Commercial Synthetic Gear Oil (ISO VG 320)	Commercial Semi-Synthetic Engine Oil (SAE 10W-40)	ASTM Method
Four-Ball Wear Scar Diameter (mm)	0.405	Not Reported	Not Reported	D4172
Coefficient of Friction (μ)	0.042	Not Reported	Not Reported	D4172

Note: Direct tribological data for the specific commercial lubricants were not available in their standard technical data sheets. The data for the investigational lubricant is derived from a study comparing it to a mineral-based SAE 20W40 oil, where it showed superior performance.^[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on internationally recognized ASTM standards to ensure reproducibility and comparability of results.

Four-Ball Wear Preventive Characteristics (ASTM D4172)

This test evaluates the anti-wear properties of fluid lubricants in sliding contact.

- Apparatus: Four-Ball Wear Test Machine.
- Procedure:
 - Three 12.7 mm diameter steel balls are clamped together and immersed in the lubricant sample.
 - A fourth steel ball is pressed into the cavity of the three clamped balls with a force of 392 N (40 kgf).
 - The lubricant is heated to and maintained at a temperature of 75°C.
 - The top ball is rotated at 1200 rpm for 60 minutes.
 - After the test, the three lower balls are cleaned, and the average diameter of the wear scars is measured using a microscope.
- Output: The average wear scar diameter in millimeters. A smaller scar indicates better wear protection. The coefficient of friction is also recorded throughout the test.

Kinematic Viscosity (ASTM D445)

This method determines the kinematic viscosity of liquid petroleum products.

- Apparatus: Calibrated glass capillary viscometer, temperature-controlled bath.

- Procedure:
 - The lubricant sample is introduced into the viscometer.
 - The viscometer is placed in a temperature-controlled bath until the sample reaches the test temperature (e.g., 40°C or 100°C).
 - The time taken for a fixed volume of the lubricant to flow under gravity through the capillary of the viscometer is measured.
- Output: Kinematic viscosity in centistokes (cSt).

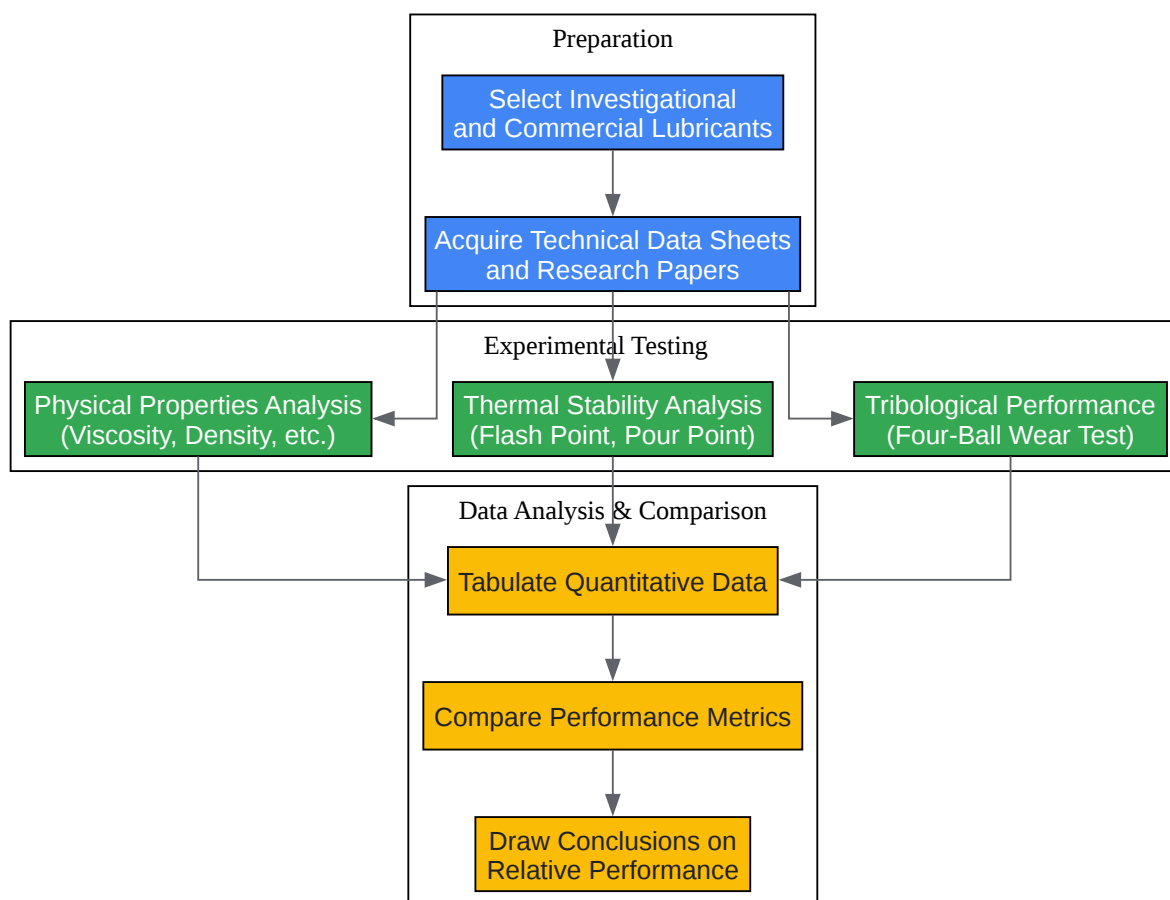
Flash Point (ASTM D92 / D93)

This test determines the lowest temperature at which vapors from the lubricant will ignite.

- Apparatus: Cleveland Open Cup (ASTM D92) or Pensky-Martens Closed Cup (ASTM D93) tester.
- Procedure:
 - The lubricant sample is placed in the test cup and heated at a slow, constant rate.
 - A small flame is passed across the surface of the liquid at specified intervals.
 - The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid to ignite.
- Output: The flash point temperature in degrees Celsius (°C).

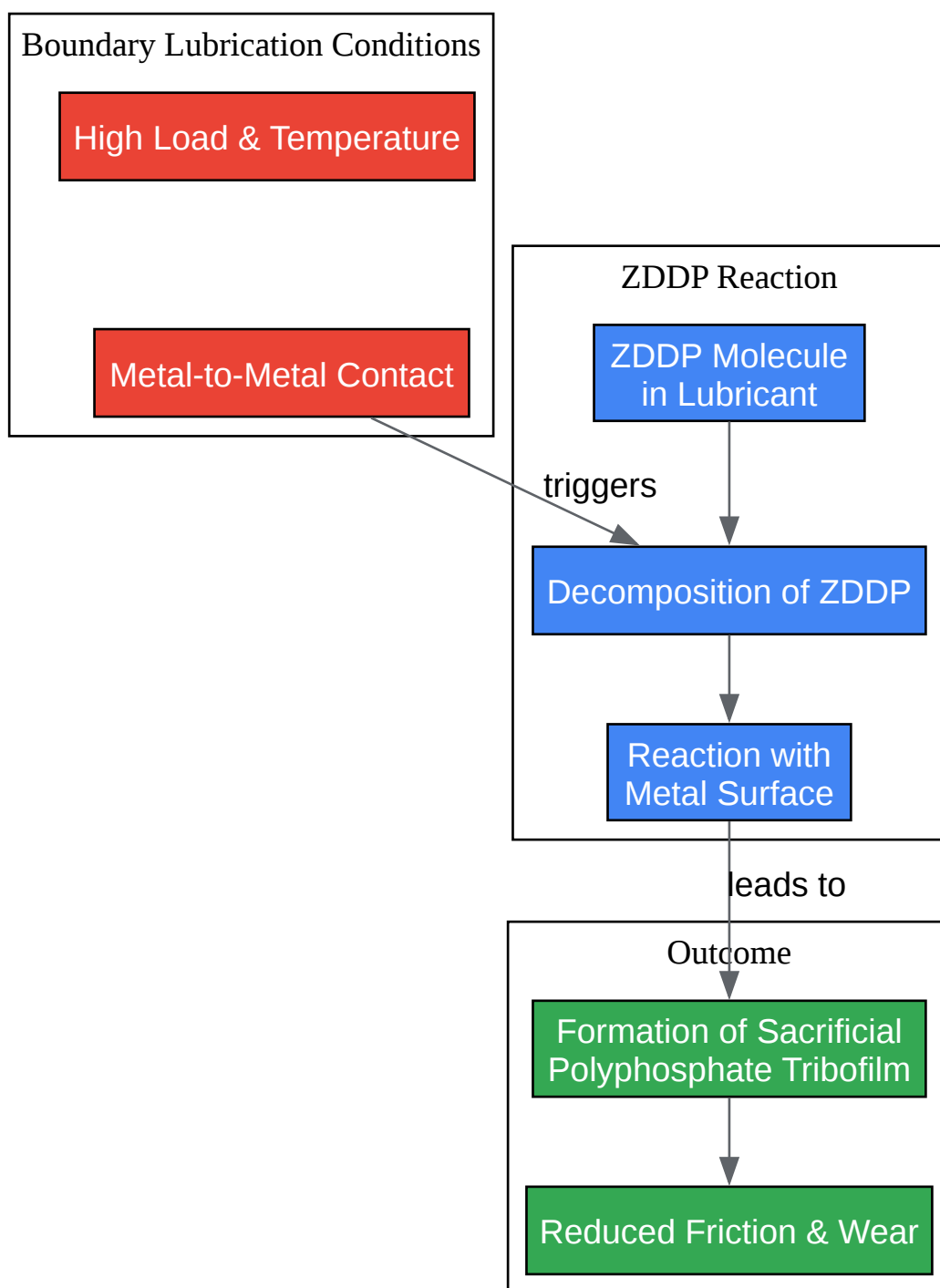
Mandatory Visualization

The following diagrams illustrate the logical workflow for benchmarking lubricants and a conceptual representation of the ZDDP anti-wear mechanism.



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Caption: Workflow for Lubricant Performance Benchmarking.



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Caption: Conceptual Pathway of ZDDP Anti-Wear Film Formation.

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References

- 1. nityapublications.com [nityapublications.com]
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